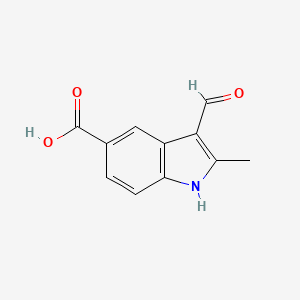

3-formyl-2-methyl-1H-indole-5-carboxylicacid

Description

3-Formyl-2-methyl-1H-indole-5-carboxylic acid is a heterocyclic compound featuring an indole core substituted with a formyl group at position 3, a methyl group at position 2, and a carboxylic acid at position 5. This structure combines reactive moieties (formyl and carboxylic acid) with a sterically influential methyl group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-formyl-2-methyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-6-9(5-13)8-4-7(11(14)15)2-3-10(8)12-6/h2-5,12H,1H3,(H,14,15) |

InChI Key |

CQGIXWOFHHPXST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C=O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 3-Formyl-2-methyl-1H-indole-5-carboxylic Acid

General Synthetic Strategies

The synthesis of 3-formyl-2-methyl-1H-indole-5-carboxylic acid generally involves constructing the indole core followed by selective functionalization to introduce the formyl and carboxylic acid groups at the specified positions. The methyl group at position 2 is typically introduced via methylation or by using appropriately substituted starting materials.

Common Synthetic Routes

Vilsmeier-Haack Formylation on Indole Derivatives

One of the most effective and commonly used methods to introduce the formyl group at the 3-position of indole derivatives is the Vilsmeier-Haack reaction. This reaction involves the use of phosphorus oxychloride and dimethylformamide as reagents to form a reactive electrophilic species that selectively formylates the indole ring at the C3 position.

- Procedure: Starting from 2-methyl-1H-indole-5-carboxylic acid or its ester derivatives, the Vilsmeier-Haack reaction is carried out by treating the substrate with phosphorus oxychloride and dimethylformamide under controlled temperature conditions.

- Yields: This method typically achieves moderate to high yields (55% to 75%) depending on reaction parameters and substrate purity.

- Purification: The crude product is purified by recrystallization, often from solvents such as dimethylformamide and acetic acid mixtures, to achieve high purity.

Fischer Indole Synthesis Followed by Functional Group Transformations

Another classical approach involves the Fischer indole synthesis, where phenylhydrazine reacts with substituted ketones or aldehydes under acidic conditions to form the indole core.

- Procedure: The intermediate indole is then subjected to selective oxidation and functional group transformations to install the formyl group at C3 and the carboxylic acid group at C5.

- Catalysts and Conditions: Acid catalysts such as acetic acid and sodium acetate are commonly employed, with reflux conditions maintained for several hours (3–5 hours) to promote cyclization and functionalization.

Multi-Step Esterification and Subsequent Functionalization

In some synthetic routes, the carboxylic acid group at C5 is first protected or converted into an ester (e.g., methyl or ethyl ester) to facilitate selective reactions on the indole ring.

- Step 1: Esterification of indole-5-carboxylic acid derivatives using concentrated sulfuric acid or other acidic catalysts.

- Step 2: Introduction of the formyl group at C3 via Vilsmeier-Haack formylation.

- Step 3: Hydrolysis of the ester back to the carboxylic acid after formylation.

- Advantages: This approach improves regioselectivity and yield by protecting the acid functionality during harsh reaction conditions.

Detailed Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification of 2-methyl-1H-indole-5-carboxylic acid | Concentrated sulfuric acid, reflux | 85–90 | Protects carboxylic acid during formylation |

| 2 | Vilsmeier-Haack formylation at C3 position | Phosphorus oxychloride, dimethylformamide, 0–40°C | 55–75 | Selective formylation at 3-position |

| 3 | Hydrolysis of ester to carboxylic acid | Aqueous base or acid hydrolysis | 90–95 | Regenerates free acid group |

| 4 | Purification | Recrystallization from DMF/acetic acid mixture | — | Ensures high purity |

Reaction Conditions and Variables Affecting Yield

- Solvent: Acetic acid is often used as a solvent and proton donor in condensation and cyclization steps; dimethylformamide is preferred for the Vilsmeier-Haack reaction.

- Catalyst: Sodium acetate serves as a catalyst and base in condensation reactions, enhancing nucleophilicity.

- Temperature: Reflux conditions (~110–120°C) are commonly maintained to facilitate cyclization and formylation.

- Reaction Time: Typically ranges from 3 to 5 hours, monitored by thin-layer chromatography or high-performance liquid chromatography to optimize yield.

- Purification: Recrystallization from solvent mixtures such as DMF and acetic acid is effective for obtaining analytically pure products.

Analytical Techniques for Validation

| Analytical Method | Purpose | Typical Outcome |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity > 95% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Characteristic signals for formyl, methyl, and acid groups |

| Melting Point Determination | Identity verification | Melting point consistent with literature (~208–210°C) for related indole carboxylic acids |

| Mass Spectrometry | Molecular weight confirmation | Confirms molecular weight of 203.19 g/mol |

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes oxidation to form a carboxylic acid derivative. This reaction typically employs strong oxidizing agents:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or alkaline media, hydrogen peroxide (H₂O₂) with catalytic acids, or Jones reagent (CrO₃/H₂SO₄).

-

Product : 3-Carboxy-2-methyl-1H-indole-5-carboxylic acid (dicarboxylic acid derivative).

Research Insight :

Oxidation enhances water solubility and introduces additional hydrogen-bonding sites, which can improve binding to biological targets like enzymes .

Reduction Reactions

The formyl group is reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group:

-

Reagents/Conditions :

-

Sodium borohydride (NaBH₄) in ethanol for partial reduction to alcohol.

-

Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) for complete reduction to methyl.

-

-

Product : 3-(Hydroxymethyl)-2-methyl-1H-indole-5-carboxylic acid or 2,3-dimethyl-1H-indole-5-carboxylic acid.

Biological Relevance :

Reduced derivatives show altered pharmacokinetic properties, such as increased membrane permeability, which is critical for CNS-targeted drug candidates .

Nucleophilic Additions

The formyl group participates in nucleophilic additions, forming imines, hydrazones, or oximes:

-

Reagents/Conditions :

Reaction Type Reagent Product Hydrazone formation Hydrazine (NH₂NH₂) 3-(Hydrazonomethyl)-2-methyl-1H-indole-5-carboxylic acid Oxime formation Hydroxylamine (NH₂OH) 3-(Hydroxyiminomethyl)-2-methyl-1H-indole-5-carboxylic acid Schiff base Primary amines (R-NH₂) 3-(R-iminomethyl)-2-methyl-1H-indole-5-carboxylic acid

Applications :

Schiff bases derived from this compound have been explored as protease inhibitors and fluorescent probes .

Condensation Reactions

The formyl group engages in cyclocondensation reactions to form heterocyclic systems:

-

Example : Reaction with thioglycolic acid forms thiazolidinone derivatives.

Reagents : Thioglycolic acid, acetic anhydride, reflux conditions.

Product : Indole-fused thiazolidinones with potential antimicrobial activity .

Mechanistic Insight :

The reaction proceeds via initial imine formation followed by cyclization, facilitated by the electron-withdrawing carboxylic acid group .

Cross-Coupling Reactions

The indole core participates in palladium-catalyzed cross-coupling:

-

Buchwald–Hartwig Amination : Introduces aryl/alkylamino groups at the C3 position.

Reagents : Palladium acetate (Pd(OAc)₂), Xantphos ligand, substituted anilines.

Application : Used to synthesize derivatives with enhanced HIV integrase inhibition (IC₅₀ values < 1 μM) .

Research Findings

-

Antiviral Activity : Derivatives synthesized via C3 modifications (e.g., trifluorophenyl groups) exhibit potent HIV integrase inhibition (IC₅₀ = 0.13 μM) .

-

Binding Interactions : Molecular docking studies reveal that the formyl group chelates Mg²⁺ ions in integrase’s active site, while the carboxylic acid stabilizes interactions with Tyr143 and Asn117 .

-

Thermal Stability : The compound’s melting point (254–255°C) and stability under reflux conditions enable its use in high-temperature syntheses .

This compound’s reactivity and structural versatility make it a cornerstone in developing therapeutics targeting infectious diseases and cancer. Future research should explore enantioselective modifications and in vivo efficacy of its derivatives.

Scientific Research Applications

3-formyl-2-methyl-1H-indole-5-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

Biology: Indole derivatives exhibit antiviral, anticancer, and antimicrobial activities.

Medicine: They are used in developing drugs for various diseases, including cancer and infectious diseases.

Industry: Indole derivatives are used in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-formyl-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can act as receptor agonists, binding to receptors and modulating their activity. This interaction can stimulate the production of signaling molecules, such as interleukins, which play roles in immune responses .

Comparison with Similar Compounds

Substituent Positioning and Functional Groups

Physical and Chemical Properties

- Melting Points : While direct data are unavailable, 5-methoxy-1H-indole-3-carboxylic acid melts at 199–201°C , suggesting that substituents like methoxy or methyl may elevate melting points via intermolecular interactions.

- Solubility : The carboxylic acid at position 5 likely increases aqueous solubility, similar to 5-bromo-3-formyl-1H-indole-2-carboxylic acid .

Biological Activity

3-Formyl-2-methyl-1H-indole-5-carboxylic acid is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Structure:

- Molecular Formula: C11H9N1O3

- Molecular Weight: 203.19 g/mol

- IUPAC Name: 3-formyl-2-methyl-1H-indole-5-carboxylic acid

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including 3-formyl-2-methyl-1H-indole-5-carboxylic acid. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| Escherichia coli | 5.00 μg/mL |

These results suggest that this compound could serve as a lead structure for the development of new antimicrobial agents, particularly against resistant strains like MRSA .

Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. The compound has demonstrated cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| A549 (lung cancer) | 10.5 |

| MDA-MB-231 (breast cancer) | 12.8 |

The cytotoxicity is attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

The biological activity of 3-formyl-2-methyl-1H-indole-5-carboxylic acid is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Binding: It has shown potential in binding to receptors associated with inflammatory pathways, which may contribute to its anticancer effects.

- Oxidative Stress Modulation: The compound may modulate oxidative stress levels in cells, contributing to its antimicrobial and anticancer activities.

Case Studies

A recent case study focused on the synthesis and evaluation of various indole derivatives, including 3-formyl-2-methyl-1H-indole-5-carboxylic acid, for their biological activities. The study revealed that modifications at the C2 and C3 positions significantly enhanced the activity against both bacterial strains and cancer cell lines .

Example Case Study Results:

- Compound Variants: Structural modifications led to derivatives with improved MIC values against S. aureus and lower IC50 values against cancer cell lines.

- Optimized Derivatives: Derivatives with halogen substitutions exhibited enhanced potency, indicating a structure-activity relationship that can guide future drug design.

Q & A

Q. What are the standard synthetic routes for preparing 3-formyl-2-methyl-1H-indole-5-carboxylic acid?

The synthesis of 3-formyl-2-methyl-1H-indole-5-carboxylic acid can be adapted from analogous procedures for formyl-substituted indole derivatives. A common method involves refluxing a precursor (e.g., methyl 5-fluoro-3-formylindole-2-carboxylate) with sodium acetate in acetic acid. For example, derivatives of 3-formyl-1H-indole-2-carboxylic acid are synthesized by reacting 3-formylindole intermediates with thiazolidinone derivatives under acidic conditions . Key steps include:

- Reaction conditions : Reflux in acetic acid (20–100 mL) with sodium acetate (1.0–1.1 equivalents) for 2.5–5 hours.

- Workup : Precipitation upon cooling, followed by recrystallization from DMF/acetic acid mixtures.

- Yield optimization : Adjusting molar ratios and reaction time can enhance purity (e.g., using 0.11 mol of the aldehyde precursor per 0.1 mol of thiazolidinone) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Characterization typically employs:

- NMR spectroscopy : To confirm the formyl group (δ ~9–10 ppm in H NMR) and indole backbone.

- HPLC and mass spectrometry : For purity assessment and molecular weight confirmation (e.g., molecular weight ≈ 229–293 g/mol for analogous derivatives) .

- X-ray crystallography : Resolves structural ambiguities, particularly for bioactive derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Advanced optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may accelerate coupling reactions for derivative synthesis.

- Solvent systems : Replacing acetic acid with mixed solvents (e.g., DMF/EtOH) to enhance solubility of intermediates .

- Temperature control : Reducing reflux time to 2–3 hours minimizes decomposition, as seen in thiazolidinone-derived syntheses .

- Purification : Gradient recrystallization (e.g., acetic acid → ethanol) improves crystalline purity .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

Bioactive derivatives (e.g., anticancer or antimicrobial agents) are synthesized via:

- Knoevenagel condensation : Reacting the formyl group with amines or thiols to generate Schiff bases or thiazolidinones. For example, coupling with 2-aminothiazol-4(5H)-one under reflux yields compounds with reported bioactivity .

- Esterification/amidation : Modifying the carboxylic acid group (e.g., ethyl ester formation) enhances cell permeability .

Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives?

Contradictions arise due to tautomerism or substituent effects. Solutions include:

- Computational modeling : DFT calculations predict H NMR shifts for tautomeric forms (e.g., keto-enol equilibria).

- Isotopic labeling : C-labeled analogs clarify ambiguous carbonyl signals .

- Comparative analysis : Benchmarking against published spectra of structurally related compounds (e.g., 5-methoxyindole-2-carboxylates) .

Q. What are the challenges in scaling up synthesis for preclinical studies, and how are they addressed?

Key challenges include:

- Low solubility : Use of polar aprotic solvents (e.g., DMSO) during reflux improves reaction homogeneity.

- Byproduct formation : Implementing column chromatography (silica gel, EtOAc/hexane) at intermediate steps removes impurities .

- Thermal instability : Controlled cooling rates during precipitation prevent amorphous solid formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.